N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide
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Overview
Description
N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C10H22N2O2S and a molecular weight of 234.36 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutylamino group and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclobutylamino)propyl]-N-methylmethanesulfonamide
- N-[3-(cyclobutylamino)propyl]-N-propylmethanesulfonamide
- N-[3-(cyclobutylamino)propyl]-N-butylmethanesulfonamide
Uniqueness
N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide is unique due to its specific structural features, such as the cyclobutylamino group and the ethyl substitution on the methanesulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H22N2O2S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H22N2O2S/c1-3-12(15(2,13)14)9-5-8-11-10-6-4-7-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
BYSCHEBLVBKDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1CCC1)S(=O)(=O)C |
Origin of Product |
United States |
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